molecular formula C20H26N2O3S B3495108 Ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate

Ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B3495108
M. Wt: 374.5 g/mol
InChI Key: YWPQXULXYICFMO-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate typically involves multiple steps. One common method includes the acylation of 2-amino-5-methyl-4-phenylthiophene-3-carboxylate with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate
  • Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate

Uniqueness

Ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate stands out due to its unique thiophene core, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-5-22(6-2)13-16(23)21-19-18(20(24)25-7-3)17(14(4)26-19)15-11-9-8-10-12-15/h8-12H,5-7,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPQXULXYICFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C(=C(S1)C)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate
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Ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate
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Ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate
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Ethyl 2-[[2-(diethylamino)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate

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